molecular formula C8H8ClFO B6325809 1-Chloro-3-fluoro-2-(methoxymethyl)benzene CAS No. 2379321-27-2

1-Chloro-3-fluoro-2-(methoxymethyl)benzene

Cat. No.: B6325809
CAS No.: 2379321-27-2
M. Wt: 174.60 g/mol
InChI Key: DQJYGHFEHQKZKH-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-3-fluoro-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-fluoro-2-(methoxymethyl)benzene exerts its effects depends on the specific reaction or application. In organic synthesis , it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems , it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-fluoro-2-(methoxymethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-chloro-3-fluoro-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJYGHFEHQKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzyl alcohol (50 g) was stirred in dichloromethane and a solution of sodium hydroxide (32 g) in water was added. After 30 minutes stirring the mixture was cooled to 0° C. when dimethyl sulphate (47 g) and tetrabutyl-ammonium hydrogen-sulphate (1 g) were added dropwise. The mixture was allowed to warm to room temperature and stirred for 3 hours. It was quenched with water and extracted with dichloromethane. The organic extract was washed with water, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness and the residue distilled under reduced pressure yielding 1-chloro-3-fluoro-2-methoxymethylbenzene (27.3 g) b.p. 82°-95° C./24 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

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